molecular formula C7H9ClN2O2 B12446073 P-nitro-N-methylaniline hydrochloride

P-nitro-N-methylaniline hydrochloride

Cat. No.: B12446073
M. Wt: 188.61 g/mol
InChI Key: BOKYOFNXTSEUOP-UHFFFAOYSA-N
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Description

P-nitro-N-methylaniline hydrochloride is an organic compound with the chemical formula C7H8N2O2·HCl. It is a derivative of aniline, where the amino group is substituted with a nitro group at the para position and a methyl group on the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-nitro-N-methylaniline hydrochloride typically involves a multi-step process starting from aniline. The first step is the protection of the amino group by acetylation to form acetanilide. This is followed by nitration to introduce the nitro group at the para position, resulting in p-nitroacetanilide. Finally, the deprotection of the acetyl group yields p-nitroaniline, which is then methylated to form P-nitro-N-methylaniline. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

P-nitro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group on the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Reduction: P-amino-N-methylaniline

    Substitution: Various substituted anilines depending on the nucleophile used

    Oxidation: N-methyl-N-oxide derivatives

Scientific Research Applications

P-nitro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of P-nitro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methyl group on the nitrogen can influence the compound’s lipophilicity and its ability to cross cell membranes. These properties make it useful in studies involving enzyme inhibition and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Similar structure but lacks the nitro group.

    P-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.

    N,N-dimethylaniline: Contains two methyl groups on the nitrogen but lacks the nitro group.

Uniqueness

P-nitro-N-methylaniline hydrochloride is unique due to the presence of both the nitro group and the methyl group on the nitrogen. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

N-methyl-4-nitroaniline;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-8-6-2-4-7(5-3-6)9(10)11;/h2-5,8H,1H3;1H

InChI Key

BOKYOFNXTSEUOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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